N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide
CAS No.: 392244-63-2
Cat. No.: VC5569934
Molecular Formula: C17H12F3N3OS
Molecular Weight: 363.36
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 392244-63-2 |
|---|---|
| Molecular Formula | C17H12F3N3OS |
| Molecular Weight | 363.36 |
| IUPAC Name | N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide |
| Standard InChI | InChI=1S/C17H12F3N3OS/c1-10-5-7-11(8-6-10)15-22-23-16(25-15)21-14(24)12-3-2-4-13(9-12)17(18,19)20/h2-9H,1H3,(H,21,23,24) |
| Standard InChI Key | MLDKPGXIKGXIBY-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide comprises three distinct structural domains:
-
1,3,4-Thiadiazole Ring: A five-membered heterocycle containing sulfur and nitrogen atoms, known for enhancing metabolic stability and binding affinity .
-
Benzamide Moiety: The amide-linked benzene ring contributes to hydrogen bonding and π-π stacking interactions, critical for target engagement.
-
Trifluoromethyl Group (-CF): This electron-withdrawing substituent increases lipophilicity and bioavailability, a common strategy in medicinal chemistry to improve membrane permeability.
The IUPAC name systematically reflects these components: N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 363.36 g/mol |
| CAS Number | 392244-63-2 |
| SMILES | CC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=CC(=CC=C3)C(F)(F)F |
| InChIKey | MLDKPGXIKGXIBY-UHFFFAOYSA-N |
Synthesis and Reaction Pathways
Synthetic Routes
The synthesis of N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide typically involves multi-step organic reactions:
-
Thiadiazole Formation: Cyclization of thiosemicarbazides with carboxylic acid derivatives under acidic conditions .
-
Amide Coupling: Reaction of 5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine with 3-(trifluoromethyl)benzoyl chloride in the presence of a base like triethylamine.
Key Reaction Conditions:
-
Catalysts: Lewis acids (e.g., ZnCl) for thiadiazole ring formation .
-
Solvents: Polar aprotic solvents (e.g., DMF, DMSO) for amide coupling.
Pharmacological Profile
Anticancer Mechanisms
Preclinical studies demonstrate that this compound inhibits cancer cell proliferation through:
-
Apoptosis Induction: Activation of caspase-3 and caspase-9 pathways, leading to programmed cell death.
-
Cell Cycle Arrest: G1/S phase arrest via modulation of cyclin-dependent kinases (CDKs).
-
Angiogenesis Inhibition: Suppression of VEGF expression, impairing tumor vascularization.
Table 2: In Vitro Anticancer Activity
| Cancer Cell Line | IC (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 12.4 | Caspase-3 Activation |
| A549 (Lung) | 18.9 | CDK4/6 Inhibition |
| HeLa (Cervical) | 9.7 | VEGF Downregulation |
Comparative Analysis with Analogues
Structural Analogues and Activity Trends
Comparative studies highlight the superior efficacy of N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide relative to other benzamide derivatives:
Table 3: Comparative Efficacy and Toxicity
| Compound | Efficacy (IC, µM) | Toxicity (LD, mg/kg) |
|---|---|---|
| N-[5-(4-Methylphenyl)-Thiadiazol] | 9.7–18.9 | >500 |
| 5-Amino-1,3,4-Thiadiazole Derivatives | 15.2–30.1 | 380–450 |
| Trifluoromethyl Benzamides | 20.5–35.8 | 250–300 |
Key findings:
-
The 4-methylphenyl substitution enhances target specificity, reducing off-target effects.
-
The trifluoromethyl group improves pharmacokinetic properties compared to non-fluorinated analogs.
Applications and Future Directions
Therapeutic Applications
-
Oncology: As a lead compound for solid tumors, particularly those resistant to conventional chemotherapy.
-
Neurology: Potential repurposing for epilepsy or neurodegenerative disorders, pending mechanistic studies .
Research Priorities
-
Pharmacokinetic Optimization: Improving oral bioavailability through prodrug formulations.
-
Combination Therapies: Synergistic studies with checkpoint inhibitors or PARP inhibitors.
-
Toxicological Profiling: Long-term toxicity assessments in mammalian models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume